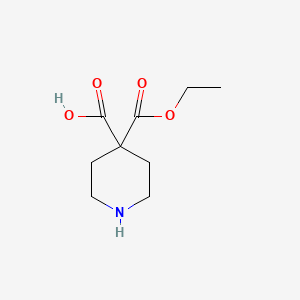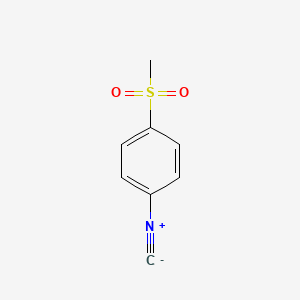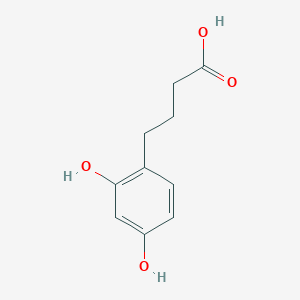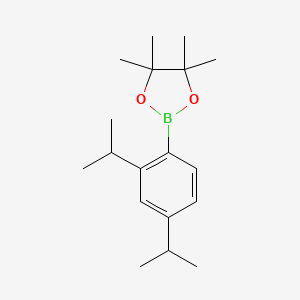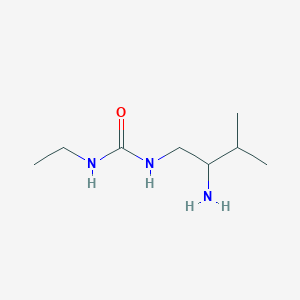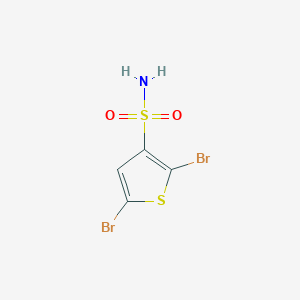
2,5-Dibromothiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromothiophene-3-sulfonamide is a halogenated thiophene derivative Thiophene compounds are known for their aromatic properties and are widely used in organic synthesis and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Sulfonamide Formation: The dibromothiophene is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is subsequently treated with ammonia to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki coupling reactions are common, using boronic acids as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Applications De Recherche Scientifique
2,5-Dibromothiophene-3-sulfonamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dibromothiophene-3-sulfonamide involves its interaction with biological molecules:
Comparaison Avec Des Composés Similaires
- 2,5-Dibromo-3-methylthiophene
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-butylthiophene
Comparison:
- Uniqueness: The presence of the sulfonamide group in 2,5-Dibromothiophene-3-sulfonamide distinguishes it from other dibromothiophenes, providing unique reactivity and biological activity .
- Applications: While other dibromothiophenes are primarily used in material science and organic synthesis, the sulfonamide derivative has additional applications in biology and medicine due to its antimicrobial properties .
Propriétés
Numéro CAS |
7182-36-7 |
|---|---|
Formule moléculaire |
C4H3Br2NO2S2 |
Poids moléculaire |
321.0 g/mol |
Nom IUPAC |
2,5-dibromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
Clé InChI |
WSGKZRRUNPODHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1S(=O)(=O)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



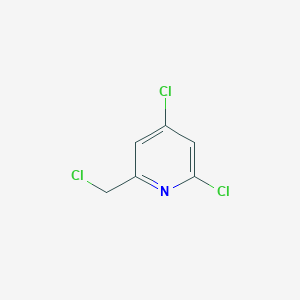
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
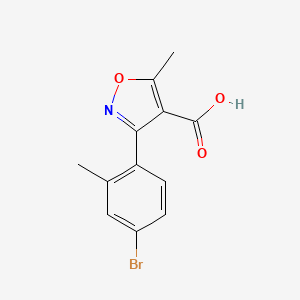
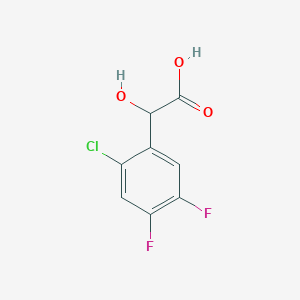

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
